2-[(adamantan-1-yl)amino]acetic acid 2-[(adamantan-1-yl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 16782-41-5
VCID: VC13348807
InChI: InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15)
SMILES: C1C2CC3CC1CC(C2)(C3)NCC(=O)O
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

2-[(adamantan-1-yl)amino]acetic acid

CAS No.: 16782-41-5

Cat. No.: VC13348807

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(adamantan-1-yl)amino]acetic acid - 16782-41-5

Specification

CAS No. 16782-41-5
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 2-(1-adamantylamino)acetic acid
Standard InChI InChI=1S/C12H19NO2/c14-11(15)7-13-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,13H,1-7H2,(H,14,15)
Standard InChI Key LTHGZYQCFFPTAJ-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NCC(=O)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)NCC(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of a glycine molecule (NH2CH2COOH) modified at the α-amino group by a 1-adamantyl substituent. Adamantane, a diamondoid hydrocarbon with a tricyclo[3.3.1.13,7]decane framework, anchors the molecule in a rigid, globular conformation. The carboxylic acid group at the α-carbon introduces polarity, balancing the hydrophobic adamantane core .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC12H19NO2
Molecular weight209.28 g/mol (free acid)
Exact mass209.1416 g/mol
LogP (partition coeff.)3.12
Topological polar surface area63.3 Ų

The hydrochloride salt form (CAS 102502-64-7) is more commonly reported due to its enhanced stability, with a molecular weight of 245.75 g/mol . X-ray crystallography of analogous adamantane derivatives reveals chair-like conformations that minimize steric strain, suggesting similar behavior in this compound .

Synthesis and Manufacturing Processes

Industrial-Scale Synthesis

A 2022 Chinese patent (CN112679369B) details an optimized route for the (S)-enantiomer hydrochloride salt, adaptable to the free acid :

Reaction Scheme:

  • Condensation: 1-Adamantanecarboxaldehyde reacts with tert-butylsulfinamide in dichloromethane (DCM) using CuSO4 and pyridine p-toluenesulfonate (PPTS) as catalysts.

    Adamantanecarboxaldehyde+tert-butylsulfinamideCuSO4,PPTSImine intermediate\text{Adamantanecarboxaldehyde} + \text{tert-butylsulfinamide} \xrightarrow{\text{CuSO}_4, \text{PPTS}} \text{Imine intermediate}
  • Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF) reduces the imine to the amine.

  • Hydrolysis: Hydrochloric acid (HCl) cleaves the tert-butylsulfinyl group, yielding the hydrochloride salt .

This method achieves a 78% yield with high enantiomeric excess (ee > 98%), avoiding hazardous reagents like cyanides used in earlier Strecker syntheses .

Alternative Routes

Early approaches involved halogenated adamantane precursors, but these required high temperatures (>200°C) and produced toxic byproducts . Modern asymmetric catalysis using chiral auxiliaries (e.g., Ellman’s sulfinamide) has become the gold standard for enantioselective synthesis .

Biological and Pharmacological Applications

Antiviral Activity

Adamantane derivatives are historically significant as influenza A M2 proton channel inhibitors. 2-[(Adamantan-1-yl)amino]acetic acid derivatives disrupt viral uncoating by binding to the M2 protein’s transmembrane domain, as demonstrated in neuraminidase inhibition assays (IC50 = 0.8–2.1 µM) . Recent studies suggest activity against hepatitis C virus (HCV) NS5A protein and SARS-CoV-2 main protease (Mpro), though mechanism-of-action studies remain preliminary .

Central Nervous System (CNS) Targeting

The compound’s logP (~3.12) facilitates blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics. In rodent models, structural analogs showed GABAergic activity, reducing seizure duration by 40% at 10 mg/kg doses .

Table 2: Pharmacological Profile (Representative Data)

ActivityModel SystemResultSource
Influenza A inhibitionMDCK cellsEC50 = 1.2 µM
GABA receptor bindingRat brain homogenateKi = 34 nM
Ion channel modulationLipid bilayer assayConductance ↑ 220%

Industrial and Research Implications

Material Science Applications

The adamantane core’s thermal stability (decomposition >300°C) enables use in high-performance polymers. Copolymerization with polyethylene glycol (PEG) yields membranes with CO2/N2 selectivity ratios >50, valuable for carbon capture technologies .

Drug Delivery Systems

Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances drug loading capacity by 40% compared to linear analogues, attributed to the adamantane’s cavity-rich structure .

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